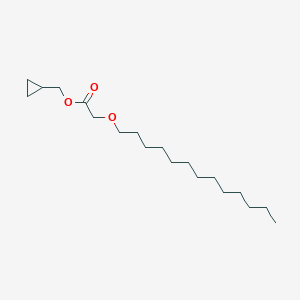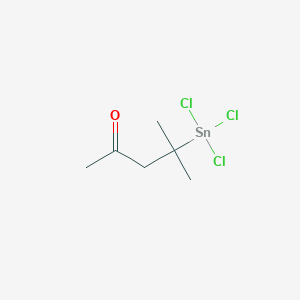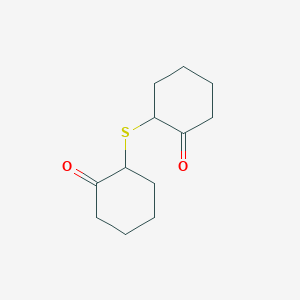
2,2'-Sulfanediyldi(cyclohexan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediyldi(cyclohexan-1-one) is an organic compound characterized by the presence of two cyclohexanone rings connected by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldi(cyclohexan-1-one) typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide or hydrogen sulfide in the presence of a base to facilitate the formation of the sulfur bridge between the two cyclohexanone units .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Sulfanediyldi(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediyldi(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-Sulfanediyldi(cyclohexan-1-one) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur bridge allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The compound’s ketone groups can also participate in hydrogen bonding and other interactions, further influencing its activity .
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with one cyclohexane ring.
2-Cyclohexen-1-one: An unsaturated ketone with a double bond in the ring.
Bis(ylidene)cyclohexanones: Compounds with similar structural motifs but different substituents
Uniqueness: 2,2’-Sulfanediyldi(cyclohexan-1-one) stands out due to its sulfur bridge, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
59650-27-0 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
2-(2-oxocyclohexyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H18O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h11-12H,1-8H2 |
Clave InChI |
MAYGTBNTECGKCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)SC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



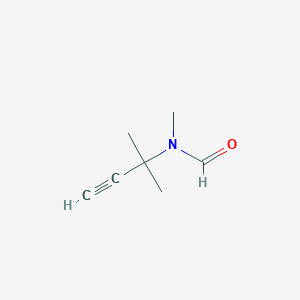

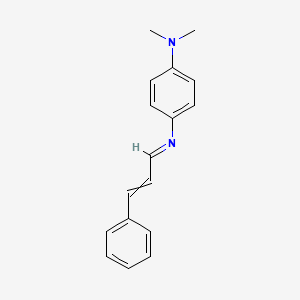
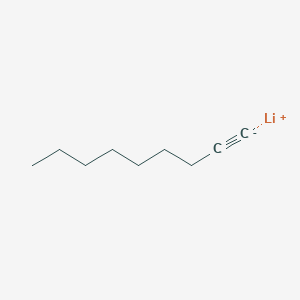

![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)




![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
